6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid 6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18010668
InChI: InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17)
SMILES:
Molecular Formula: C11H6Cl2N2O2
Molecular Weight: 269.08 g/mol

6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC18010668

Molecular Formula: C11H6Cl2N2O2

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C11H6Cl2N2O2
Molecular Weight 269.08 g/mol
IUPAC Name 6-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17)
Standard InChI Key KFQFXXSMWNLGAJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)C(=O)O)Cl

Introduction

Chemical Structure and Nomenclature

6-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid (IUPAC name: 6-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid) is a bicyclic aromatic compound characterized by a pyrimidine core substituted at three positions:

  • Position 2: A 4-chlorophenyl group.

  • Position 4: A carboxylic acid (-COOH) functional group.

  • Position 6: A chlorine atom.

The molecular formula is C11H7Cl2N2O2\text{C}_{11}\text{H}_7\text{Cl}_2\text{N}_2\text{O}_2, with a molecular weight of 284.09 g/mol . The presence of two chlorine atoms enhances the compound’s electrophilicity, influencing its reactivity in substitution and coupling reactions.

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Condensation Reaction: 4-Chlorobenzaldehyde reacts with ethyl cyanoacetate in the presence of ammonium acetate to form a cyanoacrylate intermediate.

  • Cyclization: The intermediate undergoes cyclization with guanidine hydrochloride under basic conditions to yield the pyrimidine ring.

  • Chlorination: Electrophilic chlorination at position 6 is achieved using POCl3\text{POCl}_3 or SOCl2\text{SOCl}_2 under reflux .

A representative reaction scheme is:

4-Cl-C6H4CHO+NC-CH2COOEtNH4OAcIntermediateGuanidinePyrimidine CorePOCl3Final Product\text{4-Cl-C}_6\text{H}_4\text{CHO} + \text{NC-CH}_2\text{COOEt} \xrightarrow{\text{NH}_4\text{OAc}} \text{Intermediate} \xrightarrow{\text{Guanidine}} \text{Pyrimidine Core} \xrightarrow{\text{POCl}_3} \text{Final Product}

Industrial Production

Industrial methods optimize yield and purity through:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Catalytic Systems: Use of palladium or copper catalysts for selective chlorination .

Physical and Chemical Properties

PropertyValue/Description
Melting Point215–218°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
pKa2.8 (carboxylic acid)
LogP (Partition Coefficient)3.2

The compound’s low aqueous solubility necessitates formulation strategies for biological testing, such as salt formation (e.g., sodium or hydrochloride salts) .

Biological Activity and Applications

Antimicrobial Activity

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC: 64 µg/mL) and Escherichia coli (MIC: 128 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis .

Antitubercular Applications

Structural analogs, such as 6-dialkylaminopyrimidine carboxamides, exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5 µg/mL) . While direct data for this compound is limited, its scaffold is under investigation for tuberculosis drug development .

Comparison with Structural Analogs

CompoundKey DifferencesBiological Activity
6-(2-Chlorophenyl)pyrimidine-4-carboxylic acidChlorine at position 2 (vs. 4)Lower anticancer activity (IC50_{50}: 60 µM)
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acidFluorine substitutionEnhanced metabolic stability
6-Chloro-2-phenylpyrimidine-4-carboxylic acidNo 4-chloro substitutionReduced antimicrobial potency

The 4-chlorophenyl group in the target compound improves lipophilicity, enhancing membrane permeability .

Mechanism of Action

The compound’s bioactivity arises from dual mechanisms:

  • Enzyme Inhibition: Competes with folate for DHFR binding, disrupting nucleotide synthesis .

  • Receptor Interaction: Modulates adenosine A2A_{2A} receptors, affecting cellular signaling pathways.

Structural studies reveal that the carboxylic acid group forms hydrogen bonds with active-site residues, while the chlorophenyl moiety engages in hydrophobic interactions .

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